2-(6-Oxo-1,6-dihydropyridin-3-yl)acetaldehyde
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Overview
Description
2-(6-Oxo-1,6-dihydropyridin-3-yl)acetaldehyde is an organic compound belonging to the class of pyridinones It is characterized by the presence of a pyridine ring with a keto group at the 6th position and an aldehyde group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Oxo-1,6-dihydropyridin-3-yl)acetaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminocrotonaldehyde with acetoacetic ester, followed by cyclization and oxidation to yield the desired product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as described above. The process is optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(6-Oxo-1,6-dihydropyridin-3-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation: 2-(6-Oxo-1,6-dihydropyridin-3-yl)acetic acid.
Reduction: 2-(6-Hydroxy-1,6-dihydropyridin-3-yl)acetaldehyde.
Substitution: Various substituted pyridinone derivatives depending on the substituents used.
Scientific Research Applications
2-(6-Oxo-1,6-dihydropyridin-3-yl)acetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Oxo-1,6-dihydropyridin-3-yl)acetaldehyde involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Oxo-1,6-dihydropyridin-3-yl)boronic acid
- 2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide
Uniqueness
2-(6-Oxo-1,6-dihydropyridin-3-yl)acetaldehyde is unique due to its specific structural features, including the presence of both a keto and an aldehyde group on the pyridine ring
Properties
Molecular Formula |
C7H7NO2 |
---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
2-(6-oxo-1H-pyridin-3-yl)acetaldehyde |
InChI |
InChI=1S/C7H7NO2/c9-4-3-6-1-2-7(10)8-5-6/h1-2,4-5H,3H2,(H,8,10) |
InChI Key |
LTHJLBMECJFTON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC=C1CC=O |
Origin of Product |
United States |
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